Zuclopenthixol decanoate
Vue d'ensemble
Description
Zuclopenthixol decanoate is an antipsychotic agent used in the management of schizophrenia . It is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics . It is an antagonist at D1 and D2 dopamine receptors . Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol .
Synthesis Analysis
The synthesis of Zuclopenthixol decanoate involves several steps, including the reaction of 2-chloro-9H-thioxanthen-9-one with copper (II) acetate and racBINAP in THF . The synthesis process also involves the use of t-butyl methyl ether and wormwood salt .Molecular Structure Analysis
Zuclopenthixol decanoate has a molecular formula of C32H43ClN2O2S . It belongs to the thioxanthenes, which are organic polycyclic compounds containing a thioxanthene moiety .Chemical Reactions Analysis
Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol . The decanoate ester provides a means of slow release since zuclopenthixol itself is a short-acting drug .Physical And Chemical Properties Analysis
Zuclopenthixol decanoate has an average mass of 555.214 Da and a mono-isotopic mass of 554.273376 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 662.7±55.0 °C at 760 mmHg, and a flash point of 354.6±31.5 °C .Applications De Recherche Scientifique
1. Schizophrenia Treatment
Scientific Field:
Psychopharmacology and Psychiatry
Summary:
Zuclopenthixol decanoate is commonly used for the treatment of schizophrenia. It belongs to the typical antipsychotic class and acts by antagonizing D1 and D2 dopamine receptors. Its high affinity for alpha1-adrenergic and 5-HT2 receptors contributes to its antipsychotic effects .
Methods of Application:
Zuclopenthixol decanoate is administered via intramuscular injection. The decanoate form provides sustained release over an extended period (usually 2–4 weeks). The dosage depends on individual patient needs and response.
Results:
Studies have shown that zuclopenthixol decanoate effectively reduces positive symptoms (such as hallucinations and delusions) in patients with schizophrenia. Adherence to treatment is improved due to the long-acting nature of the formulation, reducing the risk of relapse and hospitalization .
2. Paranoid Psychosis
Scientific Field:
Psychiatry
Summary:
Zuclopenthixol decanoate is also used for individuals with paranoid psychosis. Although it is licensed primarily for schizophrenia, clinicians occasionally prescribe it for other indications related to psychotic disorders.
Methods of Application:
Similar to schizophrenia treatment, zuclopenthixol decanoate is administered via intramuscular injection. The decanoate formulation ensures sustained drug exposure.
Results:
Clinical experience suggests that zuclopenthixol decanoate can effectively manage paranoid psychosis symptoms. However, further controlled clinical trials are needed to fully evaluate its efficacy in this specific context .
4. Comparison with Oral Formulations
Scientific Field:
Pharmacokinetics and Clinical Pharmacology
Summary:
Zuclopenthixol decanoate offers advantages over oral antipsychotics, including improved adherence and reduced treatment gaps. Understanding its equivalence to oral formulations is crucial during transitions.
Methods of Application:
Compare the dose equivalence between zuclopenthixol decanoate and oral zuclopenthixol. Consider factors such as absorption rate and injection site.
Results:
Approximate dose equivalence facilitates smooth transitions from oral to long-acting injectable formulations. Clinicians can titrate effectively based on this information .
5. Service Utilization and Economic Outcomes
Scientific Field:
Health Economics and Outcomes Research
Summary:
Future studies should assess service utilization, patient satisfaction, and economic outcomes associated with zuclopenthixol decanoate.
Methods of Application:
Conduct controlled clinical trials that collect data on service utilization, patient satisfaction, and economic parameters.
Results:
Understanding the impact of zuclopenthixol decanoate beyond symptom reduction is essential for optimizing mental health care delivery and resource allocation .
6. Comparison with Atypical Antipsychotics
Scientific Field:
Comparative Effectiveness Research
Summary:
Evaluate zuclopenthixol decanoate’s efficacy compared to atypical antipsychotics.
Methods of Application:
Conduct head-to-head trials comparing zuclopenthixol decanoate with atypical antipsychotics in terms of symptom control, side effects, and patient preference.
Results:
Such studies would inform treatment guidelines and help clinicians make evidence-based decisions regarding antipsychotic selection.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-WKIKZPBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018303 | |
Record name | Zuclopenthixol decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zuclopenthixol decanoate | |
CAS RN |
64053-00-5 | |
Record name | Zuclopenthixol decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclopenthixol decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.